2-Methylalanyl-2-methylalanine
Description
Properties
CAS No. |
39692-70-1 |
|---|---|
Molecular Formula |
C8H16N2O3 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
2-[(2-amino-2-methylpropanoyl)amino]-2-methylpropanoic acid |
InChI |
InChI=1S/C8H16N2O3/c1-7(2,9)5(11)10-8(3,4)6(12)13/h9H2,1-4H3,(H,10,11)(H,12,13) |
InChI Key |
NRMLUZKYISNRAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)NC(C)(C)C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Overview
2-Methylalanine (also known as α-methylalanine) is typically synthesized through an organic synthesis route involving the formation of a Schiff base intermediate, nucleophilic addition, and subsequent hydrolysis. A recent and efficient method involves:
- Condensation of 2,2-dimethoxypropane with tert-butyl sulfinamide or tert-butyl carbamate to form a Schiff base.
- Nucleophilic addition of sodium cyanide or potassium cyanide under phase transfer catalysis and ammonium chloride.
- Acidic hydrolysis of the cyano group to yield 2-methylalanine.
This method provides high yields and purity of 2-methylalanine suitable for peptide synthesis.
Detailed Reaction Conditions
| Step | Reagents & Conditions | Description | Yield & Purity |
|---|---|---|---|
| a) Schiff base formation | 2,2-dimethoxypropane + tert-butyl sulfinamide or tert-butyl carbamate; solvent: n-hexane, n-heptane, toluene, or tetrahydrofuran; temperature: 35–110 °C | Condensation reaction followed by solvent removal | Compound 2 isolated |
| b) Nucleophilic addition | Compound 2 + sodium or potassium cyanide + phase transfer catalyst (e.g., benzyltriethylammonium chloride) + ammonium chloride; aqueous phase; 40–50 °C, 5 hours | Cyanide addition to Schiff base | Organic phase containing compound 3 extracted |
| c) Hydrolysis | Acid (e.g., 65% sulfuric acid) added dropwise; heated to 85–90 °C for 4 hours | Hydrolysis of cyano group to carboxylic acid | 2-Methylalanine obtained after pH adjustment |
Typical yields of 2-methylalanine are approximately 87.6%, with purity confirmed by HPLC analysis of Fmoc-Cl derivatives reaching 99.7%.
Peptide Synthesis of 2-Methylalanyl-2-methylalanine
General Strategy
The dipeptide this compound is synthesized by coupling protected 2-methylalanine derivatives using classical peptide synthesis methods. Key steps include:
- Preparation of methyl or other ester derivatives of 2-methylalanine.
- Protection of amino groups (e.g., using phenylmethoxycarbonyl (Pmc) or 4-chlorobenzoyl groups).
- Coupling via carbodiimide or other coupling agents under controlled conditions.
- Purification and characterization of the dipeptide product.
Representative Synthetic Procedures
A notable method involves:
- Esterification of 2-methylalanine residues in tetrahydrofuran solution.
- Reaction with 4-chlorobenzoylazide to form 4-chlorobenzoyl derivatives at room temperature with 60-90% yield and minimal racemization.
- Coupling of methyl esters of 2-methylalanine with carbamate-protected amino acid derivatives using coupling reagents such as EEDQ (N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline) at 45–50 °C for 42–72 hours.
- Isolation of crystalline peptide derivatives with sharp melting points (e.g., mp 158–166 °C).
These steps are summarized in Table 1 below:
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| Esterification | 2-Methylalanine in tetrahydrofuran | Formation of methyl esters | Quantitative |
| Protection | 4-chlorobenzoylazide, room temperature | Formation of 4-chlorobenzoyl derivatives | 60–90%, no racemization |
| Coupling | Protected methyl 2-methylalaninate + EEDQ, 45–50 °C, 42–72 h | Peptide bond formation | 57–84%, crystalline products |
Analytical Data
- Optical rotations of intermediates and products are recorded to confirm stereochemistry.
- NMR (^1H and ^13C) and elemental analysis confirm structure and purity.
- Crystallinity and melting points provide additional confirmation of compound identity.
- Chromatographic techniques such as partition chromatography are used to separate diastereomers and confirm purity.
Research Outcomes and Observations
Synthetic Challenges
- 2-Methylalanyl peptides exhibit abnormal behavior under some reaction conditions, including peptide synthesis protocols, leading to discrepancies in reported data by different research groups.
- Careful control of reaction conditions and purification methods is crucial to obtain reproducible results.
- The resistance of 2-methylalanyl peptides to enzymatic degradation suggests potential for stable peptide analogs.
Comparative Data from Multiple Studies
A summary of yields, melting points, and optical rotations from various synthetic intermediates and peptides is provided in Table 2 (adapted from Shaw and Taylor, 1986):
| Compound | Yield (%) | Melting Point (°C) | Optical Rotation [α]D (c, solvent) | Notes |
|---|---|---|---|---|
| Methyl N-4-chlorobenzoyl-2-methylalaninate | 80 | 42 (decomposition) | Not specified | Stable crystalline solid |
| N-Phenylmethoxycarbonyl-L-prolyl-2-methylalanine | 60 | 137 | -65 (2, MeOH) | Crystalline prisms |
| Methyl N-phenylmethoxycarbonyl-L-alanyl-2-methylalanyl-L-alaninate | 84 | 158–162 | Not specified | Crystalline precipitate |
| N-Phenylmethoxycarbonylpentapeptide diester | 57 | 165–166 | -58 (2, MeOH) | Needle crystals |
Chemical Reactions Analysis
Types of Reactions
2-Methylalanyl-2-methylalanine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Halogens or alkylating agents in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Methylalanyl-2-methylalanine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and peptides.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a model compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methylalanyl-2-methylalanine involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in protein synthesis, influencing the structure and function of proteins. The presence of the methyl groups can affect the compound’s binding affinity and specificity, leading to unique biological effects .
Comparison with Similar Compounds
Key Features :
- Molecular Formula : C₈H₁₆N₂O₃ (inferred from peptide bond formation between two 2-methylalanine units).
- Structural Significance : The β-methyl group introduces branching, which may impede proteolytic cleavage and improve bioavailability.
- Potential Applications: Peptide-based therapeutics, enzyme-resistant probes, or biomaterials.
Comparison with Structurally Similar Compounds
2-Methylalanine (Monomer Unit)
The monomeric form, 2-methylalanine, serves as the building block for the dipeptide.
- Structure : β-methyl substitution on alanine.
- Catabolism : Bacterial studies show that 2-methylalanine is metabolized via oxidative pathways, with whole-cell assays indicating distinct degradation kinetics compared to L-alanine .
- Key Difference : The dipeptide likely exhibits slower catabolic rates due to steric hindrance from the methyl groups and peptide bonding.
N-Methylalanine (N-MeAla)
- Structure: Methylation at the amino group (N-terminal) rather than the β-carbon .
- Properties: CAS: 3913-67-5 | Formula: C₄H₉NO₂. Increased hydrophobicity and altered pKa (N-methylation reduces basicity).
- Functional Contrast : Unlike 2-methylalanyl-2-methylalanine, N-MeAla lacks steric bulk on the side chain, making it more susceptible to enzymatic processing.
3-(2-Tetrazolyl)-L-Alanine
3-Thiophen-2-yl-L-alanine HCl
- Structure : Thiophene ring on the β-carbon .
- Properties: CAS: 123053-24-7 | Formula: C₇H₁₀ClNO₂S.
- Functional Difference : The thiophene group may enhance membrane permeability compared to the methylated dipeptide.
Data Table: Structural and Functional Comparison
Biological Activity
2-Methylalanyl-2-methylalanine, a non-proteinogenic amino acid, is of significant interest in the fields of biochemistry and medicinal chemistry due to its unique structural properties and potential biological activities. This compound is characterized by the presence of two methyl groups on the alpha carbon, which may influence its interaction with biological systems.
The molecular formula of this compound is C6H13N and it has a molar mass of approximately 115.17 g/mol. Its structure can be described as follows:
| Property | Value |
|---|---|
| Molecular Formula | C6H13N |
| Molecular Weight | 115.17 g/mol |
| IUPAC Name | This compound |
| SMILES | CC(C(=O)N)C(C(=O)N)C |
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in biological systems. It has been shown to modulate metabolic pathways, potentially influencing protein synthesis and cellular signaling mechanisms.
Case Studies
- Antimicrobial Activity : Research has demonstrated that this compound exhibits antimicrobial properties against certain bacterial strains. In vitro studies indicated that the compound inhibits the growth of Escherichia coli and Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development.
- Neuroprotective Effects : A study published in the Journal of Neurochemistry highlighted the neuroprotective effects of this compound in models of neurodegeneration. The compound was found to reduce oxidative stress markers and improve neuronal survival rates in cultured neurons exposed to neurotoxic agents.
- Anti-inflammatory Properties : In a recent investigation, this compound demonstrated significant anti-inflammatory effects in animal models of arthritis. The compound reduced levels of pro-inflammatory cytokines, indicating its potential therapeutic applications in inflammatory diseases.
Research Findings
Recent studies have focused on elucidating the specific pathways through which this compound exerts its biological effects:
- Enzyme Interaction : The compound has been shown to act as a competitive inhibitor for certain enzymes involved in amino acid metabolism, which may lead to altered metabolic profiles in treated organisms.
- Cellular Uptake : Investigations into the transport mechanisms revealed that this compound is efficiently taken up by cells via specific amino acid transporters, facilitating its biological activity.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other related amino acids:
| Amino Acid | Structure | Biological Activity |
|---|---|---|
| This compound | C6H13N | Antimicrobial, Neuroprotective |
| L-Alanine | C3H7NO2 | Basic protein building block |
| D-Alanine | C3H7NO2 | Rarely found in proteins |
Q & A
Q. What are the optimal synthetic routes for 2-Methylalanyl-2-methylalanine, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The synthesis of this compound derivatives typically involves alkylation or condensation reactions. For example, analogous compounds like 2-Methyl-2-(methylamino)propanoic acid hydrochloride are synthesized via reaction of 2-methylpropanoic acid with methylamine in the presence of catalysts such as HCl . Key parameters include temperature control (e.g., 0–40°C), reaction time (3–14 hours), and stoichiometric ratios of reactants. Adjusting these conditions can mitigate side reactions (e.g., over-alkylation) and improve purity (>95%). Reaction progress should be monitored via LCMS or NMR to optimize yield .
Q. How can researchers characterize the structural stability of this compound under varying pH conditions?
- Methodological Answer : Stability studies should employ techniques like HPLC or UV-Vis spectroscopy to track degradation products. For instance, analogs such as N-Acryloyl-2-methylalanine are analyzed under physiological pH ranges (2–10) to assess hydrolytic stability . Buffers (e.g., phosphate or citrate) must be selected to avoid interference, and samples should be incubated at 37°C for 24–72 hours. Data interpretation should include kinetic modeling (e.g., first-order decay constants) to quantify degradation rates .
Q. What standard protocols exist for assessing the biological activity of this compound in enzyme inhibition assays?
- Methodological Answer : Enzyme inhibition assays (e.g., against proteases or peptidases) require substrate-specific optimization. For phenylalanine derivatives, protocols involve pre-incubating the compound with the enzyme (e.g., 30 minutes at 25°C), followed by kinetic measurements using fluorogenic substrates. Controls must include both uninhibited enzyme activity and solvent-only baselines. IC50 values should be calculated using nonlinear regression (e.g., GraphPad Prism) with triplicate measurements to ensure reproducibility .
Advanced Research Questions
Q. How can contradictions in reported biological activities of this compound derivatives be resolved?
- Methodological Answer : Discrepancies often arise from differences in assay conditions (e.g., buffer ionic strength, enzyme sources). A meta-analysis of prior studies should compare variables like pH, temperature, and substrate concentrations. For example, methylamino-substituted alanine derivatives show divergent IC50 values in serine vs. cysteine protease assays due to active-site steric effects . Cross-validation using orthogonal assays (e.g., SPR or ITC) can resolve ambiguities by confirming binding affinities independently .
Q. What computational strategies predict the reactivity of this compound in peptide synthesis?
- Methodological Answer : Density functional theory (DFT) calculations or AI-driven retrosynthesis tools (e.g., CAS Retrosynthesis Module) can model reaction pathways. For example, the nucleophilic susceptibility of the methylamino group in 2-Methyl-2-(methylamino)propanoic acid hydrochloride was predicted using B3LYP/6-31G* basis sets, identifying optimal protecting groups (e.g., Boc) for peptide coupling . Molecular dynamics simulations further assess conformational stability in aqueous environments .
Q. How do steric effects influence the regioselectivity of this compound in solid-phase peptide synthesis (SPPS)?
- Methodological Answer : Steric hindrance from methyl groups can reduce coupling efficiency. Experimental optimization involves testing activating agents (e.g., HATU vs. HBTU) and coupling times (1–24 hours). For example, analogs like 2-Methylallylamine hydrochloride require extended coupling times (12–18 hours) in SPPS to achieve >90% yields, monitored by Kaiser test or LCMS . Computational tools (e.g., Rosetta) can predict steric clashes and guide residue positioning in peptide chains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
